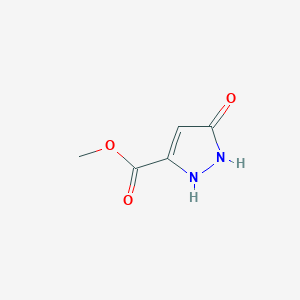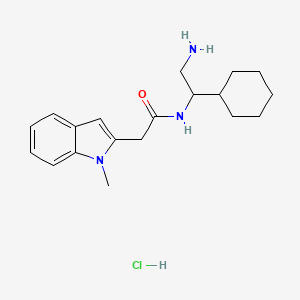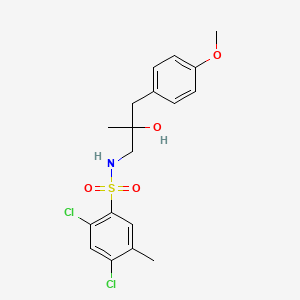
2,4-dichloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H21Cl2NO4S and its molecular weight is 418.33. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-5-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-5-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
Compounds from sulfonamide-focused libraries, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, have been identified as potent cell cycle inhibitors and have progressed to clinical trials due to their antitumor capabilities. These compounds disrupt tubulin polymerization and cause a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines, showcasing their potential as antitumor agents (Owa et al., 2002).
Photosensitizing for Cancer Treatment
A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrated high singlet oxygen quantum yield, making them potent Type II photosensitizers suitable for photodynamic therapy applications in treating cancer. The compounds' favorable photophysical and photochemical properties underline their potential as effective agents in cancer therapy (Pişkin et al., 2020).
Synthesis of Hypoglycemic Agents
The synthesis of 2-hydroxybenzenesulfonamides has been explored for the development of new hypoglycemic agents, illustrating the diverse medicinal applications of sulfonamide derivatives. This research highlights the compound's utility in synthesizing agents that could potentially manage blood sugar levels (Suzue & Irikura, 1968).
Antimicrobial and Antifungal Activity
Novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides have been synthesized and tested for their anti-HIV and antifungal activities. This research extends the application of benzenesulfonamide derivatives into the realm of infectious diseases, providing a basis for developing new treatments (Zareef et al., 2007).
Anticancer Effects via Apoptosis and Autophagy
New dibenzensulfonamides have shown significant anticancer effects by inducing apoptosis and autophagy pathways in tumor cells. Their ability to inhibit carbonic anhydrase isoenzymes associated with cancer further demonstrates the therapeutic potential of sulfonamide derivatives in oncology (Gul et al., 2018).
Eigenschaften
IUPAC Name |
2,4-dichloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO4S/c1-12-8-17(16(20)9-15(12)19)26(23,24)21-11-18(2,22)10-13-4-6-14(25-3)7-5-13/h4-9,21-22H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGAZMACBSYMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C)(CC2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-5-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


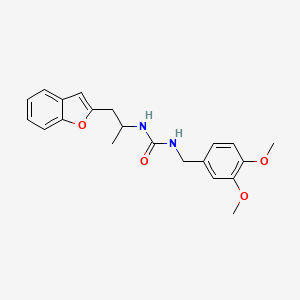
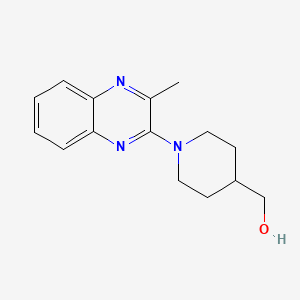
![6-Chloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]quinazolin-4-amine](/img/structure/B2782000.png)
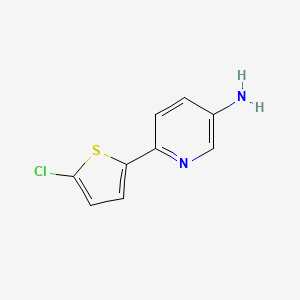
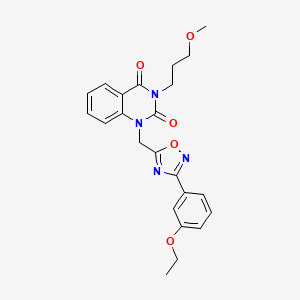
![2-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidine-1-carbonyl]pyridazin-3-one](/img/structure/B2782007.png)
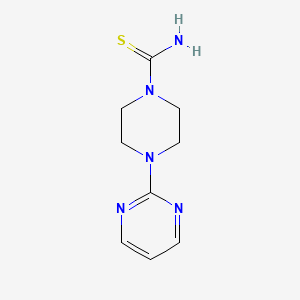
![N,N-diethyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2782009.png)
![6-bromo-3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B2782010.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2782013.png)
